molecular formula C19H27ClF3N3O4 B12628151 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride

2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride

Cat. No.: B12628151
M. Wt: 453.9 g/mol
InChI Key: XUKGCWOJUDQHNV-UHFFFAOYSA-N
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Description

2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with multiple functional groups, including a trifluoroacetyl group, a piperazine ring, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride typically involves multiple steps:

    Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.

    Introduction of the trifluoroacetyl group: This step may involve the reaction of the benzoic acid derivative with trifluoroacetic anhydride under acidic conditions.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Addition of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the trifluoroacetyl group, potentially converting it to a hydroxyl group.

    Substitution: The piperazine ring and benzoic acid core may undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications could include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases, depending on its biological activity.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride would depend on its specific biological target. Potential mechanisms could involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Receptor interaction: Modulating receptor signaling pathways.

    Cellular uptake: Affecting cellular processes through intracellular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid (without hydrochloride): Similar structure but lacks the hydrochloride salt form.

    Other benzoic acid derivatives: Compounds with different substituents on the benzoic acid core.

Uniqueness

The presence of the trifluoroacetyl group, piperazine ring, and methoxy group in 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H27ClF3N3O4

Molecular Weight

453.9 g/mol

IUPAC Name

2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C19H26F3N3O4.ClH/c1-18(2,12-29-4)25(17(28)19(20,21)22)15-11-13(5-6-14(15)16(26)27)24-9-7-23(3)8-10-24;/h5-6,11H,7-10,12H2,1-4H3,(H,26,27);1H

InChI Key

XUKGCWOJUDQHNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)N(C1=C(C=CC(=C1)N2CCN(CC2)C)C(=O)O)C(=O)C(F)(F)F.Cl

Origin of Product

United States

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